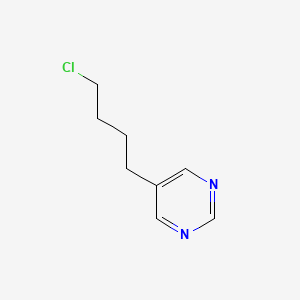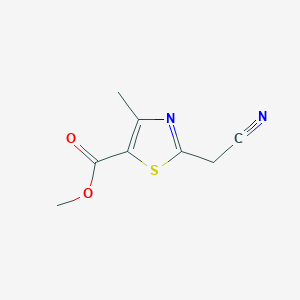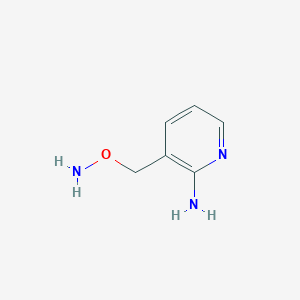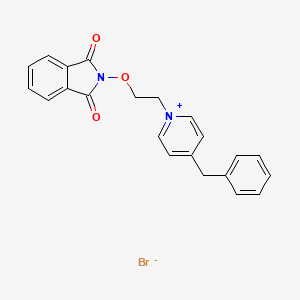
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyridinium ion, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide typically involves a multi-step process. One common method includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with a pyridinium salt and a benzyl halide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and pyridinium moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumchloride: Similar structure but with a chloride ion instead of bromide.
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumiodide: Similar structure but with an iodide ion instead of bromide.
Uniqueness
4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromide ion may influence its solubility and reactivity compared to its chloride and iodide counterparts.
Properties
Molecular Formula |
C22H19BrN2O3 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-[2-(4-benzylpyridin-1-ium-1-yl)ethoxy]isoindole-1,3-dione;bromide |
InChI |
InChI=1S/C22H19N2O3.BrH/c25-21-19-8-4-5-9-20(19)22(26)24(21)27-15-14-23-12-10-18(11-13-23)16-17-6-2-1-3-7-17;/h1-13H,14-16H2;1H/q+1;/p-1 |
InChI Key |
ULIPLXCCDVBVTH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CCON3C(=O)C4=CC=CC=C4C3=O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


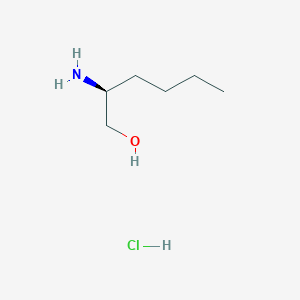

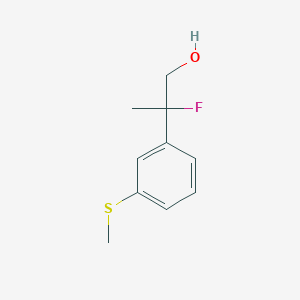

![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)


![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)


